molecular formula C22H28ClFO4 B1669192 Clocortolone CAS No. 4828-27-7

Clocortolone

Cat. No.: B1669192
CAS No.: 4828-27-7
M. Wt: 410.9 g/mol
InChI Key: YMTMADLUXIRMGX-RFPWEZLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Clocortolone, a medium potency corticosteroid , primarily targets phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins play a crucial role in controlling the biosynthesis of potent mediators of inflammation .

Mode of Action

This compound interacts with its targets, the lipocortins, by inducing their production . This induction leads to the inhibition of the release of arachidonic acid , a common precursor of inflammatory mediators such as prostaglandins and leukotrienes . This interaction results in the reduction of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the arachidonic acid pathway . By inducing lipocortins, this compound inhibits the release of arachidonic acid, thereby controlling the biosynthesis of potent inflammatory mediators . The downstream effect of this action is the reduction of inflammation .

Pharmacokinetics

The absorption of this compound is variable and dependent upon various factors . Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . It is metabolized in the liver and excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory, antipruritic, and vasoconstrictive properties . It reduces the swelling, itching, and redness that can occur in various skin conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the extent of percutaneous absorption of this compound . Furthermore, the formulation of this compound pivalate 0.1% in a cream that contains white petrolatum (occlusive), mineral oil (humectant), and stearyl alcohol (long-chain fatty alcohol emollient) assists in stratum corneum permeability barrier integrity .

Biochemical Analysis

Biochemical Properties

Clocortolone interacts with various biomolecules, primarily through its anti-inflammatory, antipruritic, and vasoconstrictive properties . The precise mechanism of the anti-inflammatory activity of this compound, like other topical steroids, is uncertain. Corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Cellular Effects

This compound influences cell function by reducing inflammation and itching in cells affected by steroid-responsive dermatoses . It is absorbed through the skin and handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inducing lipocortins, which control the biosynthesis of potent mediators of inflammation . This action inhibits the release of arachidonic acid, a common precursor of inflammatory mediators .

Temporal Effects in Laboratory Settings

Topically applied this compound can be absorbed in sufficient amounts to produce systemic effects . It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved .

Dosage Effects in Animal Models

It is known that children may absorb proportionally larger amounts of this compound, which can result in systemic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver and then excreted by the kidneys .

Transport and Distribution

Once absorbed through the skin, this compound is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. As a corticosteroid, it is likely to interact with glucocorticoid receptors in the cytoplasm of cells, and the resulting complex can migrate to the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of clocortolone likely involves large-scale chemical synthesis using the aforementioned synthetic routes. The process would be optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Clocortolone undergoes several types of chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Halogenation at specific carbon atoms.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include halogenating agents (e.g., chlorine and fluorine sources), oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific transformation being carried out but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include this compound pivalate, which is the esterified form used in topical formulations. Other intermediates and by-products may be formed during the synthesis, but these are typically removed during the purification process.

Scientific Research Applications

Clocortolone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Clocortolone is unique among topical corticosteroids due to the presence of both a chlorine atom at C-9 and a fluorine atom at C-6 . This combination is not found in other corticosteroids, which contributes to its distinct pharmacological profile. Similar compounds include:

    Hydrocortisone: A lower potency corticosteroid used for mild inflammatory conditions.

    Betamethasone: A higher potency corticosteroid used for more severe conditions.

    Triamcinolone: Another medium potency corticosteroid with a different halogenation pattern.

In comparison to these compounds, this compound offers a balance between potency and safety, making it suitable for a wide range of patients .

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTMADLUXIRMGX-RFPWEZLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333489
Record name (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clocortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e-02 g/L
Record name Clocortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. These enzyme transcriptional changes are mediated by the drug binding first to the glucocorticoid receptor. This complex can migrate to the cell nucleus which then binds to DNA initiating genetic activation and repression of various genes.
Record name Clocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

4828-27-7, 34097-16-0
Record name Clocortolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4828-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clocortolone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00838
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clocortolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOCORTOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clocortolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clocortolone
Reactant of Route 2
Clocortolone
Reactant of Route 3
Clocortolone
Reactant of Route 4
Clocortolone
Reactant of Route 5
Clocortolone
Reactant of Route 6
Clocortolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.